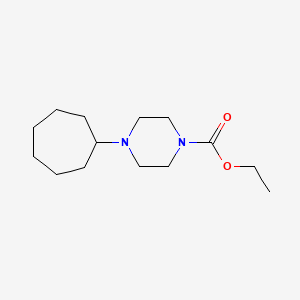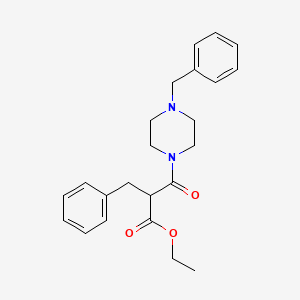
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW3965, is a synthetic liver-X-receptor (LXR) agonist. It is a potent and selective agonist of LXR, which plays a crucial role in regulating cholesterol homeostasis and lipid metabolism. The compound is widely used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications.
作用機序
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide binds to the ligand-binding domain of LXR and induces conformational changes that allow the receptor to dimerize and bind to specific DNA sequences in the promoter regions of target genes. This results in the recruitment of co-activators and the activation of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in reverse cholesterol transport, the suppression of inflammation, and the modulation of glucose metabolism. In animal models, this compound has been shown to reduce atherosclerosis, improve insulin sensitivity, and reduce hepatic steatosis.
実験室実験の利点と制限
One of the main advantages of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is its high potency and selectivity for LXR, which allows for the specific modulation of LXR signaling without affecting other nuclear receptors. Another advantage is its ability to penetrate the blood-brain barrier, which makes it useful for investigating the role of LXR in the central nervous system. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for the use of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research. One area of interest is the investigation of the role of LXR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of this compound in metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective LXR agonists based on the structure of this compound may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成法
The synthesis of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves several steps, starting from the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-nitroaniline to yield the amide intermediate, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, this compound.
科学的研究の応用
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications. LXR is a transcription factor that regulates the expression of genes involved in cholesterol and lipid metabolism, inflammation, and glucose homeostasis. Activation of LXR by this compound has been shown to increase the expression of genes involved in reverse cholesterol transport, which is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.
特性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-3-4-12(13(5-8)19(21)22)18-15(20)9-6-10(16)14(23-2)11(17)7-9/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBSWDNOJFRXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4997338.png)


![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)
![6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)
![N-methyl-6-(1-piperidinyl)-N-(1,3-thiazol-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4997376.png)